Snc 162;snc-162

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of Snc 162 involves several steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring and the introduction of the allyl group. The synthetic route typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide.

Coupling with Benzamide: The final step involves coupling the piperazine derivative with a benzamide derivative to form Snc 162.

Chemical Reactions Analysis

Snc 162 undergoes various chemical reactions, including:

Oxidation: Snc 162 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on Snc 162.

Substitution: Snc 162 can undergo substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Snc 162 has a wide range of scientific research applications, including:

Mechanism of Action

Snc 162 exerts its effects by selectively binding to delta-opioid receptors, which are G-protein-coupled receptors. Upon binding, Snc 162 activates the receptor, leading to the activation of downstream signaling pathways involving G-proteins. This activation results in the modulation of various cellular processes, including the inhibition of adenylate cyclase, the opening of potassium channels, and the closing of calcium channels . These effects contribute to the analgesic and antidepressant-like properties of Snc 162.

Comparison with Similar Compounds

Snc 162 is similar to other delta-opioid receptor agonists, such as Snc 80 and Leu-Enkephalin . Snc 162 is unique in its high selectivity for delta-opioid receptors and its potent antidepressant-like effects. Other similar compounds include:

Snc 80: Another delta-opioid receptor agonist with similar potency but different selectivity profiles.

Leu-Enkephalin: A naturally occurring peptide with delta-opioid receptor agonist activity.

SCH221510: A synthetic delta-opioid receptor agonist with similar pharmacological properties.

Snc 162 stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

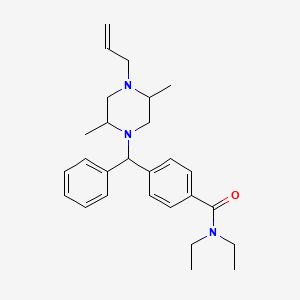

SNC 162, also known by its chemical name 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide, is a potent and selective non-peptide agonist of the delta-opioid receptor (DOR). This compound has garnered attention in pharmacological research due to its significant selectivity over mu-opioid receptors (MOR) and its potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 178803-51-5 |

| Molecular Formula | C27H37N3O |

| Molecular Weight | 419.60 g/mol |

| K_i (DOR) | 0.63 nM |

| Selectivity | >8000-fold over MOR |

Biological Activity

SNC 162 exhibits a high affinity for delta-opioid receptors, with a K_i value of 0.63 nM, indicating its potency in activating these receptors. The compound demonstrates more than an 8000-fold selectivity for DOR over MOR, making it a valuable candidate for studying the specific effects of delta agonism without the confounding effects associated with mu receptor activation .

As a delta-opioid receptor agonist, SNC 162 modulates pain perception and has shown potential antidepressant-like effects. Its mechanism involves enhancing the antinociceptive effects of other opioids, such as fentanyl, which may provide insights into developing adjunct therapies for pain management .

Case Studies and Research Findings

- Antinociceptive Effects : In studies conducted on rhesus monkeys, SNC 162 was found to selectively enhance the antinociceptive effects of fentanyl. This was demonstrated through behavioral assays that measured response to thermal stimuli, indicating its potential utility in pain management protocols .

- Ethanol Discrimination : Research has also explored the discriminative stimulus effects of SNC 162 in relation to ethanol. Doses ranging from 0.01 to 0.3 mg/kg were administered, with varying degrees of ethanol-lever responding observed, suggesting that SNC 162 may influence ethanol-related behaviors through its action on opioid receptors .

- Antidepressant-Like Effects : Additional studies have indicated that SNC 162 may possess antidepressant-like properties, further broadening its potential therapeutic applications beyond analgesia .

Comparative Analysis with Other Opioids

The following table summarizes the comparative biological activity of SNC 162 with other known opioid receptor agonists:

| Compound | Receptor Type | K_i (nM) | Selectivity Ratio (DOR/MOR) | Notable Effects |

|---|---|---|---|---|

| SNC 162 | Delta | 0.63 | >8000 | Antinociceptive, antidepressant-like |

| Fentanyl | Mu | ~0.5 | N/A | Potent analgesic |

| SNC 80 | Delta | ~1.5 | N/A | Antinociceptive |

Properties

CAS No. |

1217811-53-4 |

|---|---|

Molecular Formula |

C27H37N3O |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-phenylmethyl]-N,N-diethylbenzamide |

InChI |

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3 |

InChI Key |

WGIDFDFAOQVAHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.